3-(Chloromethyl)-2,4-dimethylpentane
Description
The compound 3-Chloro-2,4-dimethylpentane (CAS: 19174-61-9) is a chlorinated alkane with the molecular formula C₇H₁₅Cl and a molecular weight of 134.65 g/mol . Its structure features a chlorine atom on the tertiary carbon at position 3, flanked by methyl groups at positions 2 and 4 (Figure 1). This tertiary configuration influences its physical and chemical properties, such as boiling point and reactivity in substitution reactions.
Figure 1: Structure of 3-Chloro-2,4-dimethylpentane.
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
3-(chloromethyl)-2,4-dimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
QMWNZKSPKWOWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4-dimethylpentane typically involves the chloromethylation of 2,4-dimethylpentane. This can be achieved through the reaction of 2,4-dimethylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Chloromethyl)-2,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of drug candidates, particularly those requiring a chloromethyl group.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4-dimethylpentane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the electron-donating effects of the methyl groups on the pentane backbone .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers
2-Chloro-2,4-dimethylpentane
- Molecular Formula : C₇H₁₅Cl
- Molecular Weight : 134.65 g/mol
- Structure : The chlorine atom is located on a tertiary carbon at position 2, adjacent to two methyl groups (positions 2 and 4).
- Key Difference : While the molecular weight and formula are identical to 3-Chloro-2,4-dimethylpentane, the position of the chlorine alters steric effects and reaction pathways. Tertiary chlorides like this are more reactive in Sₙ1 reactions due to stable carbocation formation .
3-Chloro-2,3-dimethylpentane
Chlorinated Alkanes with Extended Alkyl Chains
3-Chloro-3-ethyl-2,2-dimethylpentane
- Molecular Formula : C₉H₁₉Cl
- Molecular Weight : 162.70 g/mol
- Boiling Point : 172°C
- Structure : A bulkier derivative with an ethyl group and two methyl groups adjacent to the tertiary chlorine.
- Key Difference : The increased molecular weight and branching elevate the boiling point compared to simpler analogs like 3-Chloro-2,4-dimethylpentane.
Non-Chlorinated Analogues
2,4-Dimethylpentane
Data Tables
Table 1: Physical and Structural Comparison
Table 2: Environmental and Analytical Data
*Data from hydrocarbon analysis of environmental samples .
Biological Activity
3-(Chloromethyl)-2,4-dimethylpentane (CAS Number: 2350-36-9) is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article consolidates existing research findings related to the compound's biological activity, including case studies and relevant data.
- Molecular Formula: CHCl
- Molecular Weight: 148.67 g/mol
- Structure: The compound features a chloromethyl group attached to a branched alkane structure, which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound is limited, but existing studies suggest potential antimicrobial and anticancer properties. The following sections summarize key findings from diverse sources.
Antimicrobial Activity
A study focused on the antimicrobial properties of chlorinated compounds indicated that halogenated hydrocarbons can exhibit significant antibacterial activity. The presence of the chloromethyl group in this compound suggests it may possess similar properties.
Table 1: Antimicrobial Activity of Chlorinated Compounds
| Compound | Microorganism Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Chloroform | E. coli | 20 |
| Benzyl chloride | Staphylococcus aureus | 18 |
Note: Values are hypothetical and for illustrative purposes only.
Anticancer Potential
Preliminary investigations into the structure-activity relationship of chlorinated hydrocarbons have shown that certain derivatives can inhibit cancer cell proliferation. While specific studies on this compound are scarce, its structural similarity to known anticancer agents warrants further exploration.
Case Study: Structure-Activity Relationship Analysis
A recent analysis of chlorinated compounds revealed that modifications in the alkyl chain length and branching can significantly affect cytotoxicity against cancer cell lines. For example, compounds with a similar structure demonstrated IC values in the micromolar range against various cancer cells.
The proposed mechanisms by which chlorinated compounds exert their biological effects include:
- Disruption of Cell Membranes: Chlorinated hydrocarbons can integrate into lipid bilayers, leading to increased permeability and cell lysis.
- Interference with DNA Synthesis: Some halogenated compounds have been shown to form adducts with DNA, potentially leading to mutagenesis or apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: Chlorinated compounds can induce oxidative stress, contributing to cell death in both microbial and cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
